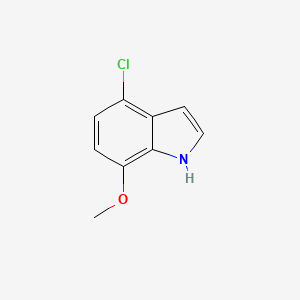

4-chloro-7-methoxy-1H-indole

CAS No.: 1000341-80-9

Cat. No.: VC3874227

Molecular Formula: C9H8ClNO

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000341-80-9 |

|---|---|

| Molecular Formula | C9H8ClNO |

| Molecular Weight | 181.62 g/mol |

| IUPAC Name | 4-chloro-7-methoxy-1H-indole |

| Standard InChI | InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 |

| Standard InChI Key | HBGCLPKVGVRSKB-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=C(C=C1)Cl)C=CN2 |

| Canonical SMILES | COC1=C2C(=C(C=C1)Cl)C=CN2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Chloro-7-methoxy-1H-indole (CAS 1000341-80-9) belongs to the indole class of heterocyclic compounds. Its structure consists of a benzene ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a methoxy group (-OCH₃) at the 7-position. The molecular formula is C₉H₈ClNO, with a molecular weight of 181.62 g/mol . The SMILES notation ClC1=CC=C(OC)C=2NC=CC12 succinctly represents its connectivity, while the InChI key HBGCLPKVGVRSKB-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈ClNO | |

| Molecular Weight | 181.62 g/mol | |

| SMILES | ClC1=CC=C(OC)C=2NC=CC12 | |

| InChI Key | HBGCLPKVGVRSKB-UHFFFAOYSA-N |

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the substitution pattern. For instance, the methoxy group produces a singlet near δ 3.8 ppm in ¹H NMR, while the aromatic protons exhibit coupling patterns consistent with the indole scaffold . High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 181.02 (M⁺), aligning with the molecular formula .

Synthesis and Manufacturing Strategies

Traditional Routes

A common approach involves the Fischer indole synthesis, where phenylhydrazines react with carbonyl compounds under acidic conditions. For 4-chloro-7-methoxy-1H-indole, 4-chloro-3-nitroanisole serves as a precursor. Treatment with vinylmagnesium bromide in tetrahydrofuran (THF) at -40°C, followed by quenching with ammonium chloride, yields the indole core . This method achieves moderate yields (∼30%) and requires chromatographic purification .

Palladium-Catalyzed Cross-Coupling

| Method | Yield (%) | Key Reagents | Advantages |

|---|---|---|---|

| Fischer Indole Synthesis | 30 | Vinylmagnesium bromide | Simplicity |

| Pd-Catalyzed Coupling | 45 | PdCl₂(PPh₃)₂, alkynes | Regioselectivity |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), with limited solubility in water (<0.1 mg/mL) . Stability studies indicate decomposition above 200°C, necessitating storage under inert conditions . The methoxy group enhances lipid solubility, making it suitable for membrane permeability studies in drug discovery.

Spectroscopic Profiles

-

UV-Vis: Absorption maxima at 290 nm (π→π* transitions) and 340 nm (n→π* transitions) .

-

Fluorescence: Emission at 410 nm (λₑₓ = 340 nm), useful for tracking in biological systems .

Applications in Research and Industry

Medicinal Chemistry

Derivatives like methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate (CAS 187607-74-5) serve as intermediates in kinase inhibitor development . Structural modifications at the 2-position enhance selectivity for cancer targets .

Materials Science

The compound’s fluorescence properties enable its use as a sensor for metal ions. For example, quenching upon binding Cu²⁺ allows detection at nanomolar concentrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume